![molecular formula C25H24N4O3S B12046401 N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(二甲氨基)苯基]-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺是一种结构独特的复杂有机化合物,结合了多种官能团。
准备方法
合成路线和反应条件
N-[4-(二甲氨基)苯基]-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的合成涉及多个步骤,从喹唑啉酮核的制备开始。喹唑啉酮是通过邻氨基苯甲酸衍生物与适当的醛或酮的环化反应合成的。下一步是引入硫代基团,这可以通过使用硫醇的亲核取代反应实现。最后,乙酰胺基团通过在碱性条件下使用乙酸酐或乙酰氯进行酰化反应引入。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产率并最大限度地减少副产物。这可能包括使用连续流动反应器以更好地控制反应条件,以及使用催化剂以提高反应速率。
化学反应分析
反应类型
N-[4-(二甲氨基)苯基]-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺经历各种化学反应,包括:
氧化: 硫代基团可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化为亚砜或砜。
还原: 喹唑啉酮核可以使用硼氢化钠等还原剂还原为二氢喹唑啉。
取代: 二甲氨基可以与卤代烷等亲电试剂发生亲核取代反应。
常见试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代烷,酰氯。
主要产物
氧化: 亚砜,砜。
还原: 二氢喹唑啉。
取代: 烷基化或酰基化衍生物。
科学研究应用
N-[4-(二甲氨基)苯基]-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 研究其潜在的治疗作用,特别是在癌症研究中,因为它能够与特定的分子靶标相互作用。
工业: 在开发具有独特性能的新材料方面具有潜在用途。
作用机制
N-[4-(二甲氨基)苯基]-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。这种相互作用通常由喹唑啉酮核介导,它可以与靶蛋白形成氢键和疏水相互作用。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 用作有机合成中的结构单元.
二硅烷桥联化合物: 具有独特的电子性质,用于光电材料.
氟化物: 以其高反应性而闻名,并应用于各种工业应用.
独特性
N-[4-(二甲氨基)苯基]-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺由于其官能团的组合而具有独特性,使其能够参与广泛的化学反应并与各种分子靶标相互作用。这使其成为研究和潜在治疗应用的通用化合物。
属性
分子式 |
C25H24N4O3S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-28(2)18-10-8-17(9-11-18)26-23(30)16-33-25-27-22-7-5-4-6-21(22)24(31)29(25)19-12-14-20(32-3)15-13-19/h4-15H,16H2,1-3H3,(H,26,30) |
InChI 键 |
VDBQLVYAXHLXIE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)
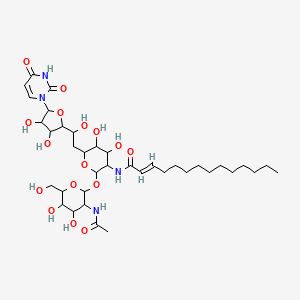
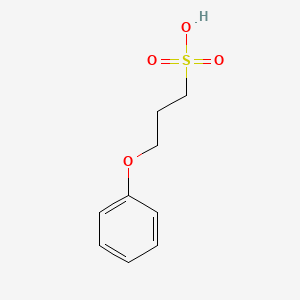
![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)
![(E)-1-hydroxy-3-oxo-N'-(pyridin-2-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12046339.png)
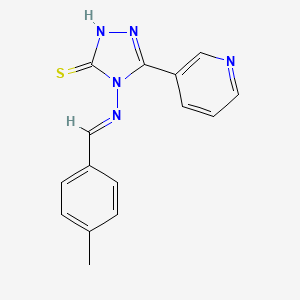
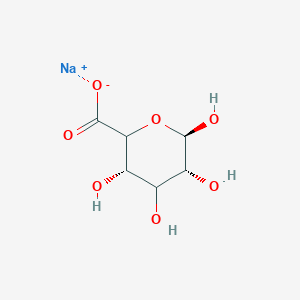


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12046377.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
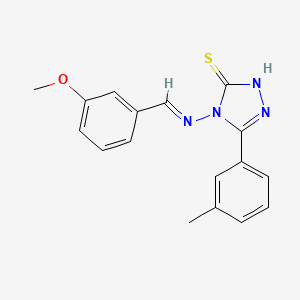
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
